4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene
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Overview
Description
4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H9BrO2S It is a derivative of benzene, featuring a bromine atom, a methyl group, and a methylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene typically involves the bromination of 2-methyl-1-((methylsulfonyl)methyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include sulfides or thiols.
Scientific Research Applications
4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by an electrophile. The sulfonyl group stabilizes the intermediate formed during the reaction, facilitating the substitution process .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
- 4-Bromophenyl methyl sulfone
- 4-Bromo-2-methyl-1-(methylsulfonyl)benzene
Uniqueness
4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene is unique due to the presence of both a bromine atom and a methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C9H11BrO2S |
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Molecular Weight |
263.15 g/mol |
IUPAC Name |
4-bromo-2-methyl-1-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H11BrO2S/c1-7-5-9(10)4-3-8(7)6-13(2,11)12/h3-5H,6H2,1-2H3 |
InChI Key |
IPJGQWLHNOSCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CS(=O)(=O)C |
Origin of Product |
United States |
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